N-Methylhydroxylamine

Übersicht

Beschreibung

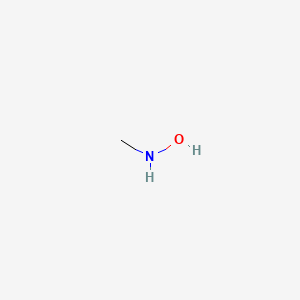

N-Methylhydroxylamine, also known as N-Hydroxymethanamine, is an organic compound with the chemical formula CH5NO. It is a derivative of hydroxylamine, where one of the hydrogen atoms in the amino group is replaced by a methyl group. This compound is an isomer of methoxyamine and aminomethanol. This compound is typically available as its hydrochloride salt due to its tendency to decompose into methane and azanone in an exothermic reaction .

Synthetic Routes and Reaction Conditions:

Electrochemical Reduction: this compound hydrochloride can be synthesized by the electrochemical reduction of nitromethane in hydrochloric acid using a copper anode and a graphite cathode.

Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of nitromethane using a palladium catalyst in the presence of sulfuric acid, which helps in stabilizing the this compound as it forms.

Industrial Production Methods:

Electrochemical Reduction: This method is preferred for industrial production due to its efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming various oxidation products depending on the conditions and reagents used.

Reduction: It can be reduced to form methylamine under specific conditions.

Substitution: this compound can participate in substitution reactions, where the hydroxylamine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for reduction reactions.

Substitution: Various halogenating agents can be used for substitution reactions.

Major Products:

Oxidation: Products can include nitroso compounds and nitro compounds.

Reduction: Methylamine is a common product.

Substitution: Depending on the substituent, various substituted hydroxylamines can be formed.

Wissenschaftliche Forschungsanwendungen

N-Methylhydroxylamine has a wide range of applications in scientific research:

Biology: this compound is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

Wirkmechanismus

N-Methylhydroxylamine exerts its effects primarily through its role as a radical scavenger. It inhibits the bacterial ribonucleotide reductase enzyme by scavenging the tyrosyl free radical required for the enzyme’s catalytic process. This inhibition disrupts DNA synthesis and repair, making it an effective antibacterial agent .

Vergleich Mit ähnlichen Verbindungen

Methoxyamine: An isomer of N-Methylhydroxylamine, where the hydroxyl group is replaced by a methoxy group.

Aminomethanol: Another isomer, where the hydroxyl group is attached to the carbon atom instead of the nitrogen atom.

Uniqueness:

This compound vs. Methoxyamine: this compound has a hydroxyl group attached to the nitrogen atom, making it more reactive in certain biochemical assays compared to methoxyamine.

This compound vs. Aminomethanol: The positioning of the hydroxyl group in this compound allows it to participate in different types of chemical reactions, making it more versatile in synthetic applications.

This compound stands out due to its unique reactivity and wide range of applications in various fields, from chemistry to medicine.

Biologische Aktivität

N-Methylhydroxylamine (M-HA) is a compound that has garnered attention for its biological activities, particularly as an antibacterial agent. This article outlines the biological activity of M-HA, focusing on its efficacy against various bacteria, mechanisms of action, and potential applications based on recent research findings.

Antibacterial Activity

M-HA has been extensively studied for its antibacterial properties, demonstrating significant effectiveness against both Gram-positive and Gram-negative bacteria. Notable findings include:

- Efficacy Against Specific Bacteria : M-HA exhibits remarkable activity against Mycobacterium bovis BCG and Pseudomonas aeruginosa. Studies have shown that M-HA can inhibit the growth of these pathogens, with minimal toxicity to eukaryotic cells .

- Biofilm Disruption : M-HA has been shown to partially disassemble biofilms formed by Pseudomonas aeruginosa, achieving approximately 60% reduction in biofilm formation at a concentration of 5.2 μg/mL . This is particularly relevant as biofilm-associated infections are notoriously difficult to treat.

- Synergistic Effects : When combined with ciprofloxacin, M-HA exhibited a synergistic effect that significantly enhanced the reduction of Pseudomonas aeruginosa biofilms. This suggests that M-HA could be used in conjunction with other antibiotics to improve treatment outcomes .

The antibacterial action of M-HA is primarily attributed to its ability to inhibit ribonucleotide reductase (RNR), an enzyme critical for bacterial DNA synthesis. Research indicates that M-HA acts as a potent inhibitor of the RNR enzyme from Bacillus anthracis without affecting the murine RNR enzyme, highlighting its selective toxicity towards bacteria .

Cytotoxicity Studies

Cytotoxicity assessments conducted on murine J774 macrophages revealed that M-HA does not adversely affect eukaryotic cell viability at concentrations effective against bacteria. The viability of macrophages remained high after exposure to various concentrations of M-HA over extended periods (24, 72, and 120 hours) . This safety profile is crucial for potential therapeutic applications.

Comparative Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) values of M-HA compared to other compounds:

| Bacteria | M-HA MIC (μg/mL) | Hydroxylamine (HU) MIC (μg/mL) | Hydroxylamine (HA) MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 14.2 | 200–330 | 2–52 |

| Streptococcus mutans | 81.9 | 200–330 | 2–52 |

| Mycobacterium bovis BCG | 1.9 | 7.6–13 | 2–52 |

| Pseudomonas aeruginosa | 7.6 | 7.6–13 | 2–52 |

| Burkholderia cenocepacia | 14.2 | 7.6–13 | 2–52 |

This table illustrates that M-HA generally requires lower concentrations to achieve similar or superior antibacterial effects compared to other hydroxylamine derivatives.

Case Studies

- Study on Mycobacterium bovis : In a controlled experiment, M-HA was tested against Mycobacterium bovis BCG-infected macrophages. The results indicated that M-HA effectively inhibited intracellular bacterial growth, showcasing its potential as an anti-mycobacterial agent .

- Biofilm Study : Another study focused on the ability of M-HA to disrupt biofilms formed by Pseudomonas aeruginosa. The results demonstrated significant reductions in biofilm biomass and viability when treated with M-HA in combination with ciprofloxacin .

Eigenschaften

IUPAC Name |

N-methylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5NO/c1-2-3/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPQCSJYYDADLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4229-44-1 (hydrochloride) | |

| Record name | N-Methylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10208035 | |

| Record name | N-Methylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.057 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-77-1 | |

| Record name | Methylhydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLHYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8920J3L6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.